Cas no 137793-81-8 (michellamine A)

michellamine A structure
michellamine A structure
Nome del prodotto:michellamine A
Numero CAS:137793-81-8
MF:C46H48N2O8
MW:756.88193321228
CID:901939
PubChem ID:4185

michellamine A Proprietà chimiche e fisiche

Nomi e identificatori

    • michellamine A
    • (-)-Michellamine A
    • (1R,3R,5P,1'''R,3'''R,5'''P)-Michellamine A
    • (1R,3R,5S,1'''R,3'''R,5'''S)-Michellamine A
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5S,5'S)-
    • NSC 650898
    • 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-naphthalen-2-yl]-4-hydroxy-5-methoxy-7-methyl-naphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoqu
    • Michellamine B
    • 137793-81-8
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-2-naphthyl]-4-hydroxy-5-methoxy-7-methyl-1-naphthyl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
    • Michellamine
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5R,5'S)-
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl
    • 5,5'-(1,1'-Dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis(1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol)
    • 137893-48-2
    • DTXSID50929898
    • 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, stereoisomer
    • SCHEMBL6361270
    • NSC-661755
    • 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
    • Inchi: InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3
    • Chiave InChI: GMLBVLXDRNJFGR-UHFFFAOYSA-N
    • Sorrisi: CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Proprietà calcolate

  • Massa esatta: 756.34124
  • Massa monoisotopica: 756.341
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 5
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.3
  • Superficie polare topologica: 164A^2

Proprietà sperimentali

  • Densità: 1.282
  • Punto di ebollizione: 909.4°Cat760mmHg
  • Punto di infiammabilità: 503.8°C
  • Indice di rifrazione: 1.667
  • PSA: 163.9
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD